

physical and chemical properties of MCA-SEVNLDAEFR-K(Dnp)-RR, amide

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Compound of Interest

Compound Name: MCA-SEVNLDAEFR-K(Dnp)-RR,
amide

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An in-depth analysis of the fluorescent peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR-amide, reveals its critical role as a tool for studying the activity of specific proteases, particularly caspases, which are key mediators of apoptosis. This technical guide provides a comprehensive overview of its properties, experimental applications, and the biological pathways in which its target enzymes operate.

Physical and Chemical Properties

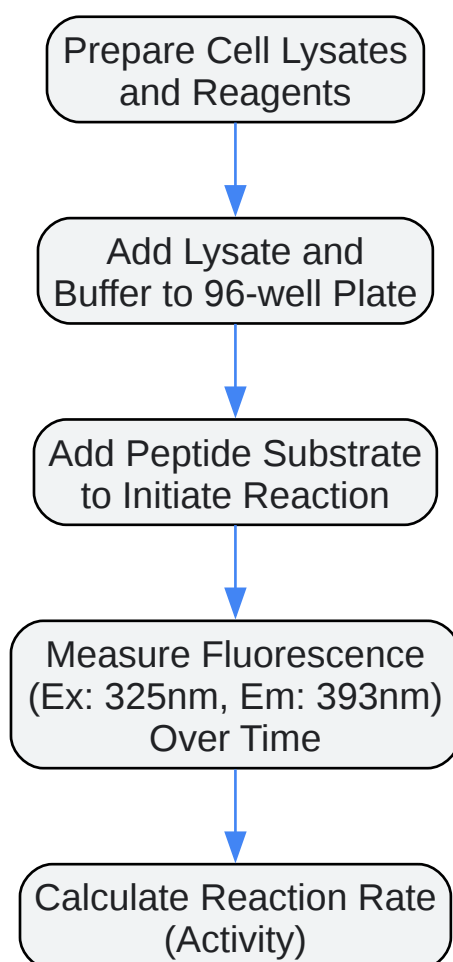
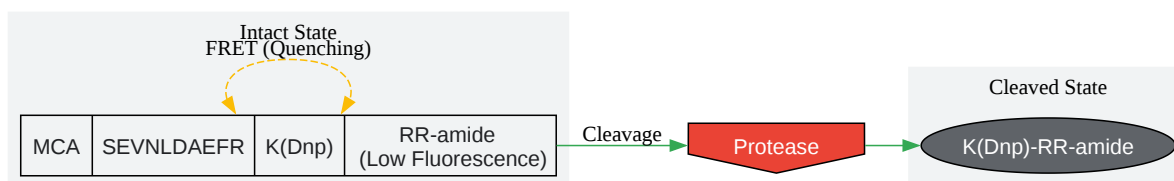
The peptide MCA-SEVNLDAEFR-K(Dnp)-RR-amide is a custom-synthesized substrate designed for highly sensitive enzymatic assays. Its structure incorporates a fluorophore (MCA) and a quencher (Dnp), which are central to its function in Förster Resonance Energy Transfer (FRET) based assays.

Property	Value
Molecular Formula	C ₉₃ H ₁₂₅ N ₂₃ O ₂₆
Molecular Weight	2017.16 g/mol
Appearance	Lyophilized solid
Purity	Typically >95% as determined by HPLC
Solubility	Soluble in DMSO
Excitation Wavelength	~325 nm
Emission Wavelength	~393 nm
Storage	Store at -20°C, protected from light

Mechanism of Action: FRET-Based Protease Detection

This peptide utilizes the principle of FRET to detect protease activity. The Methoxycoumarin (MCA) group at the N-terminus serves as the fluorescent donor, while the Dinitrophenyl (Dnp) group attached to the lysine (K) side-chain acts as the quencher. In the intact peptide, the close proximity of the MCA and Dnp moieties allows for efficient energy transfer, resulting in the quenching of MCA's fluorescence.

Upon cleavage of the peptide bond within the SEVNLDAEFR sequence by a specific protease, the MCA fluorophore is separated from the Dnp quencher. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of MCA, which can be monitored in real-time to determine enzyme activity.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com